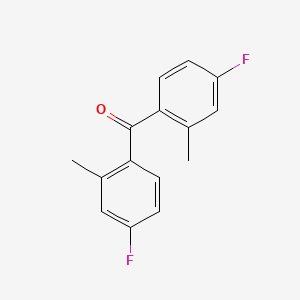

4,4'-Difluoro-2,2'-dimethylbenzophenone

Description

Properties

Molecular Formula |

C15H12F2O |

|---|---|

Molecular Weight |

246.25 g/mol |

IUPAC Name |

bis(4-fluoro-2-methylphenyl)methanone |

InChI |

InChI=1S/C15H12F2O/c1-9-7-11(16)3-5-13(9)15(18)14-6-4-12(17)8-10(14)2/h3-8H,1-2H3 |

InChI Key |

UBEYHGOSWVDVJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)C2=C(C=C(C=C2)F)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Properties

4,4'-Dimethylbenzophenone (CAS: 611-97-2)

- Molecular Formula : C15H14O

- Key Features : Methyl groups at 4,4' positions.

- Polymorphism : Exhibits three polymorphic forms (A, B, C) with distinct crystal packing and physical properties. Polymorph C, for example, shows unique Hirshfeld surface interactions and energy frameworks due to methyl group steric effects .

- Applications: Used in crystallography studies to analyze non-covalent interactions and polymorphism impacts on material properties.

4,4'-Difluorobenzophenone (CAS: 345-92-6)

- Molecular Formula : C13H8F2O

- Key Features : Fluorine atoms at 4,4' positions.

- Properties : Fluorine’s electronegativity enhances thermal stability and solubility in polar solvents. Classified as a 6.1D hazardous substance (toxic) .

- Applications : A precursor in polymer backbones for fuel cell membranes, where fluorine improves proton conductivity and chemical resistance .

4,4'-Dihydroxy-2,2'-dimethylbenzophenone

- Molecular Formula : C15H14O3

- Key Features : Hydroxyl groups at 4,4' positions and methyl groups at 2,2'.

- Reactivity : Hydroxyl groups enable esterification, forming acrylate derivatives for UV-resistant coatings and fungicides .

- Applications : Acts as a biocide in coatings, leveraging hydroxyl groups for reactive crosslinking .

Physical and Chemical Properties

Key Observations :

- Fluorine vs. Methyl: Fluorine increases polarity and thermal stability but reduces solubility in non-polar solvents. Methyl groups enhance hydrophobicity and promote van der Waals interactions.

- Polymorphism: 4,4'-Dimethylbenzophenone’s polymorphs exhibit varied mechanical properties, whereas fluorinated analogs show more consistent packing due to stronger dipole interactions .

Preparation Methods

Catalyst Selection and Reaction Dynamics

Aluminum chloride (AlCl₃) remains the most common catalyst for Friedel-Crafts reactions due to its strong Lewis acidity. However, patents highlight environmental concerns due to aluminum-containing wastewater. Alternative catalysts, such as triflic acid-functionalized mesoporous zirconia, have demonstrated high selectivity for dimethylbenzophenone derivatives while mitigating environmental impact.

Reaction Conditions :

-

Molar Ratio : A 1:1.2 ratio of acyl chloride to aromatic substrate ensures complete conversion.

-

Temperature : Reactions proceed optimally at 0–25°C to minimize side reactions like overacylation.

-

Solvent : Anhydrous dichloromethane or fluorobenzene enhances electrophilic reactivity.

Example Protocol :

-

Combine 2-methylfluorobenzene (200 g) and AlCl₃ (70 g) in anhydrous fluorobenzene.

-

Cool to 0–5°C and slowly add 2-methyl-4-fluorobenzoyl chloride (100 g).

-

Stir for 20–30 minutes, hydrolyze with water, and isolate via recrystallization.

Yield : 85–91% with purity >99% after recrystallization.

Halogen Exchange Fluorination of Dichlorobenzophenone Intermediates

This two-step approach involves synthesizing 4,4'-dichloro-2,2'-dimethylbenzophenone followed by halogen exchange with a fluorinating agent.

Intermediate Synthesis via Oxidative Coupling

4,4'-Dichloro-2,2'-dimethylbenzophenone is prepared by oxidizing 4,4'-dichloro-2,2'-dimethyldiphenylmethane with nitric acid.

Oxidation Conditions :

Example Protocol :

Fluorination Using Potassium Fluoride (KF)

The dichlorobenzophenone intermediate undergoes halogen exchange with KF in polar aprotic solvents:

Reaction Conditions :

Example Protocol :

-

Heat 4,4'-dichloro-2,2'-dimethylbenzophenone (100 g) with KF (48 g) in sulfolane at 190°C for 24 hours.

Final Yield : 70–75% with 98–99% purity.

Direct Coupling of Fluorinated Methylbenzoic Acids

A less common but emerging method involves Ullmann-type coupling of 2-methyl-4-fluorobenzoic acid derivatives.

Copper-Catalyzed Coupling

Copper(I) oxide catalyzes the coupling of iodinated benzoic acids:

Reaction Conditions :

Example Protocol :

-

React 2-methyl-4-fluoro-iodobenzene (1 eq) with 2-methyl-4-fluorobenzoyl chloride (1.1 eq) in NMP.

Yield : 65–70% with moderate regioselectivity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield | Purity |

|---|---|---|---|---|

| Friedel-Crafts Acylation | High yield, scalable | AlCl₃ waste, regioselectivity challenges | 85–91% | >99% |

| Halogen Exchange | Uses inexpensive dichloro intermediates | Requires toxic solvents, long reaction times | 70–75% | 98–99% |

| Direct Coupling | Avoids Lewis acids, tunable selectivity | Low yield, costly ligands | 65–70% | 95–97% |

Challenges and Optimization Opportunities

-

Regioselectivity : Methyl groups at the 2-position sterically hinder electrophilic attack, favoring para-substitution but requiring precise temperature control.

-

Environmental Impact : AlCl₃-based methods generate 3–5 kg of aluminum sludge per kg of product. Solid acid catalysts reduce waste but require higher temperatures.

-

Cost Efficiency : Fluorobenzoyl chloride remains expensive ($120–150/kg), making halogen exchange routes economically favorable despite lower yields .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4,4'-Difluoro-2,2'-dimethylbenzophenone in a laboratory setting?

- Methodology : The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling reactions. For fluorinated derivatives, electrophilic substitution with fluorinating agents (e.g., Selectfluor®) is employed. Key steps include:

- Substitution reactions : Use NaNH₂ or thiourea to introduce fluorine at specific positions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

Q. How should researchers safely handle and store this compound?

- Safety protocols :

- Use PPE (gloves, goggles) due to potential skin/eye irritation .

- Store in sealed glass containers at 2–8°C, away from oxidizing agents.

Q. What analytical techniques are recommended for purity assessment of this compound?

- Primary methods :

- HPLC : C18 column, acetonitrile/water mobile phase (retention time ~12.5 min) .

- Melting point analysis : Expected range 98–100°C .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic insights :

- Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates but enhancing regioselectivity.

- Comparative studies with dichloro analogs show slower Suzuki-Miyaura coupling kinetics due to reduced electron density .

- Optimization : Use Pd(PPh₃)₄ catalyst and elevated temperatures (80–100°C) to overcome kinetic barriers .

Q. What strategies mitigate conflicting data in fluorination efficiency during synthesis?

- Troubleshooting :

- Contradiction : Variable fluorination yields (40–75%) under similar conditions.

- Resolution : Control moisture levels (anhydrous solvents) and use Lewis acids (BF₃·Et₂O) to stabilize intermediates .

Q. How can researchers optimize substituent placement for biological activity in derivatives of this compound?

- Case study :

- Objective : Enhance antimicrobial potency in 3,4-difluoro analogs.

- Method : Introduce piperazinomethyl groups at the para position via reductive amination (NaBH₃CN, MeOH) .

- Results : Derivatives showed MIC values of 2–8 µg/mL against S. aureus vs. 16 µg/mL for the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.